molecular formula C12H12N2O2 B2433054 Ethyl 3-aminoquinoline-2-carboxylate CAS No. 62235-59-0

Ethyl 3-aminoquinoline-2-carboxylate

Cat. No. B2433054
M. Wt: 216.24
InChI Key: DXRZFETVSRVQEV-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

A solution of ethyl bromopyruvate (1.69 g, 1.09 mL, 8.68 mmol) in dry EtOH (16 mL) was added dropwise over 20 min to a stirred solution of pyridine (684 mg, 699 μL, 8.68 mmol) in dry EtOH (24 mL). The resulting solution was heated at 60-70° C. for 1 h and cooled to room temperature. 2-Aminobenzaldehyde (1.00 g, 8.26 mmol) and pyridine (1.6 mL) were added and the resulting yellow solution was heated at reflux for 4½ h. Pyrrolidine (1.40 g, 1.64 mL, 19.7 mmol) was added and the resulting mixture was heated at reflux for 3 h and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient) to afford ethyl 3-aminoquinoline-2-carboxylate, as a yellow solid. Rf=0.31 (20% EtOAc/hexanes). LCMS calc.=217.1; found=217.1 (M+1). 1H NMR (500 MHz, CDCl3): δ 8.04-8.02 (m, 1H); 7.53-7.51 (m, 1H); 7.44-7.38 (m, 2H); 7.32 (s, 1H); 4.53 (q, J=7.1 Hz, 2H); 1.48 (t, J=7.1 Hz, 3H).
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
699 μL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N:10]1C=CC=CC=1.[NH2:16][C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=O.N1CCCC1>CCO>[NH2:10][C:2]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N:16][C:17]2[C:18]([CH:19]=1)=[CH:21][CH:22]=[CH:23][CH:24]=2

Inputs

Step One
Name
Quantity
1.09 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
699 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
16 mL
Type
solvent
Smiles
CCO
Name
Quantity
24 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.64 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the resulting yellow solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4½ h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC2=CC=CC=C2C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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